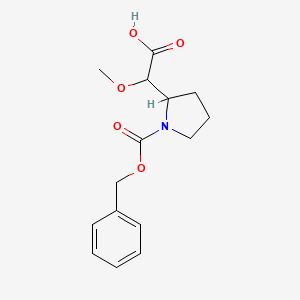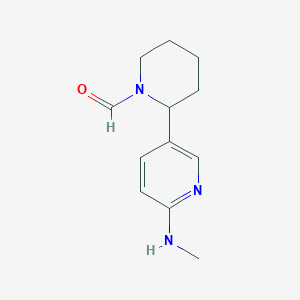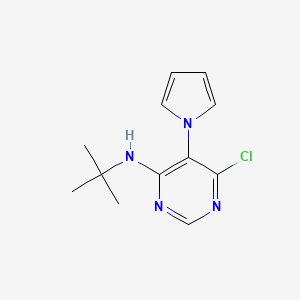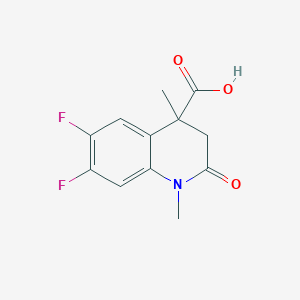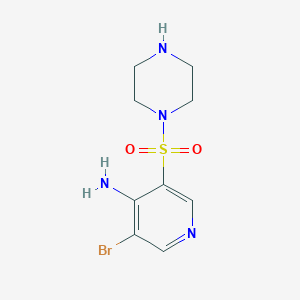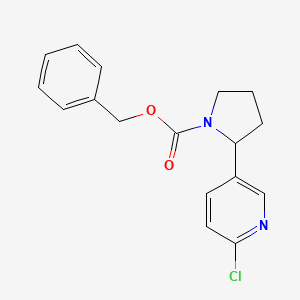
3-(2,4-Dichlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dichlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a dichlorophenyl group and an ethylsulfonyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole typically involves the reaction of 2,4-dichlorophenylhydrazine with ethylsulfonylacetylene. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The dichlorophenyl and ethylsulfonyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The dichlorophenyl group may facilitate binding to certain enzymes or receptors, while the ethylsulfonyl group can influence the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-1H-pyrazole: Lacks the ethylsulfonyl group, which may affect its reactivity and applications.
4-(Ethylsulfonyl)-1H-pyrazole: Lacks the dichlorophenyl group, leading to different chemical properties and uses.
3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole: Similar structure but with a methylsulfonyl group instead of ethylsulfonyl, which can influence its behavior in reactions.
Uniqueness
3-(2,4-Dichlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole is unique due to the combination of the dichlorophenyl and ethylsulfonyl groups. This combination imparts specific chemical properties that make it valuable for certain applications, such as its potential biological activity and use as a synthetic intermediate.
Properties
Molecular Formula |
C11H10Cl2N2O2S |
|---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-4-ethylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C11H10Cl2N2O2S/c1-2-18(16,17)10-6-14-15-11(10)8-4-3-7(12)5-9(8)13/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
HTQLKWYWNJSHMO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(NN=C1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


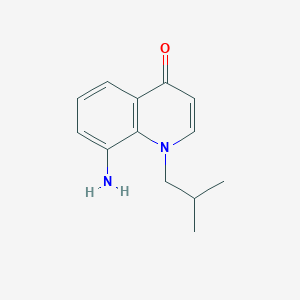


![4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11802670.png)
